molecular formula C10H12N2O2 B3023305 3-(4-Nitrophenyl)pyrrolidine CAS No. 927802-85-5

3-(4-Nitrophenyl)pyrrolidine

Cat. No.: B3023305
CAS No.: 927802-85-5
M. Wt: 192.21 g/mol
InChI Key: VVBJFYWZNMPFJD-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 4-nitrophenyl group Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities

Mechanism of Action

Target of Action

Pyrrolidine derivatives are known to interact with a variety of biological targets due to their versatile scaffold . The specific targets can vary depending on the functional groups attached to the pyrrolidine ring .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization . The nitrophenyl group may also influence the compound’s interaction with its targets.

Biochemical Pathways

Pyrrolidine derivatives have been associated with a broad spectrum of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)pyrrolidine typically involves the reaction of 4-nitrobenzaldehyde with pyrrolidine. One common method is the reductive amination process, where 4-nitrobenzaldehyde is reacted with pyrrolidine in the presence of a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (THF) or diethyl ether .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Scientific Research Applications

3-(4-Nitrophenyl)pyrrolidine has diverse applications in scientific research:

Comparison with Similar Compounds

    Pyrrolidine: The parent compound without the nitrophenyl substitution.

    4-Nitrophenylpyridine: A similar compound with a pyridine ring instead of a pyrrolidine ring.

    4-Nitrophenylproline: A proline derivative with a 4-nitrophenyl group.

Comparison: 3-(4-Nitrophenyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. Compared to pyrrolidine, the nitrophenyl substitution enhances its potential as a bioactive compound. Compared to 4-nitrophenylpyridine and 4-nitrophenylproline, the pyrrolidine ring offers different steric and electronic properties, influencing its interaction with biological targets .

Properties

IUPAC Name

3-(4-nitrophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-3-1-8(2-4-10)9-5-6-11-7-9/h1-4,9,11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBJFYWZNMPFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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